benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate
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Overview
Description
Fmoc-Glu(Obzl)-Cl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester chloride, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(Obzl)-Cl typically involves the protection of the amino group of glutamic acid with the Fmoc group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the conversion of the carboxyl group to the acid chloride using thionyl chloride or oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of Fmoc-Glu(Obzl)-Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(Obzl)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The acid chloride group can react with nucleophiles such as amines to form amides.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed using piperidine, and the benzyl ester can be cleaved using hydrogenation over palladium on carbon (Pd/C) or strong acids like trifluoromethanesulfonic acid (TFMSA)
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for converting carboxylic acids to acid chlorides.
Piperidine: Used for removing the Fmoc protecting group.
Hydrogenation over Pd/C: Used for removing the benzyl ester group
Major Products Formed
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Deprotected Amino Acids: Formed after removal of the Fmoc and benzyl ester groups
Scientific Research Applications
Chemistry
Fmoc-Glu(Obzl)-Cl is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, Fmoc-Glu(Obzl)-Cl is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
The compound is used in the synthesis of peptide-based drugs, which are used to treat various diseases, including cancer, diabetes, and infectious diseases. It is also used in the development of diagnostic tools and imaging agents .
Industry
In the industrial sector, Fmoc-Glu(Obzl)-Cl is used in the production of synthetic peptides for research and development. It is also used in the manufacture of peptide-based materials and biomaterials .
Mechanism of Action
The mechanism of action of Fmoc-Glu(Obzl)-Cl involves the protection of the amino group of glutamic acid during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine. The benzyl ester group provides protection to the carboxyl group and can be removed by hydrogenation or strong acids. This allows for the selective deprotection and coupling of amino acids during peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OBzl)-OH: Similar to Fmoc-Glu(Obzl)-Cl but with a hydroxyl group instead of a chloride group.
Fmoc-Glu(OtBu)-OH: Contains a tert-butyl ester group instead of a benzyl ester group.
Fmoc-Lys(BOC)-OH: Contains a tert-butyloxycarbonyl (BOC) protecting group instead of a benzyl ester group
Uniqueness
Fmoc-Glu(Obzl)-Cl is unique due to its combination of the Fmoc protecting group and the benzyl ester group, which provides dual protection to the amino and carboxyl groups, respectively. This allows for greater control and selectivity during peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
benzyl 5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFCSPOTIXYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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